3-(2-Chlorophenyl)prop-2-enenitrile
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Overview
Description
3-(2-Chlorophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H6ClN and a molecular weight of 163.604 g/mol . It is also known by other names such as Cinnamonitrile, 2-chloro, trans . This compound is characterized by the presence of a chlorophenyl group attached to a prop-2-enenitrile moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)prop-2-enenitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by dehydration to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-(2-Chlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, carboxylic acids, and substituted aromatic compounds .
Scientific Research Applications
3-(2-Chlorophenyl)prop-2-enenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
3-(2-Chlorophenyl)prop-2-enenitrile can be compared with other similar compounds such as:
Cinnamonitrile, 2-chloro, cis: This stereoisomer differs in the spatial arrangement of its atoms, which can affect its reactivity and biological activity.
(E)-3-(2-Chlorophenyl)-2-[(2-formylphenoxy)methyl]prop-2-enenitrile:
The uniqueness of this compound lies in its specific structural features, which make it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
51219-99-9 |
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Molecular Formula |
C9H6ClN |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
3-(2-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H |
InChI Key |
PWWUUGALKZGDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)Cl |
Origin of Product |
United States |
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